![molecular formula C12H14ClN3O2S B2361890 2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile CAS No. 338976-15-1](/img/structure/B2361890.png)

2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

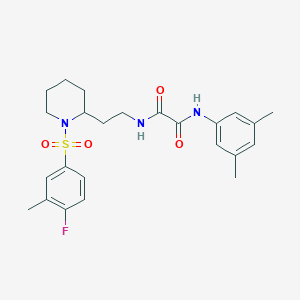

2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile (TBChHAC) is an organic compound belonging to the family of sulfonylhydrazones. It is a colorless solid at room temperature and has a melting point of 140°C. TBChHAC is used in laboratory experiments and research for its unique properties and wide range of applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. TBChHAC has also been studied for its potential therapeutic effects in various diseases.

Aplicaciones Científicas De Investigación

Photochemistry Applications : The study of arylcycloalkylsulfonium salts, closely related to 2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile, demonstrates their potential in photoacid generation, a key aspect in resist formulations for lithography and photoresist technologies (Sanramé et al., 2004).

Electrochemical Reduction and Stability : Research on similar sulfonium ions in acetonitrile solutions shows their reduction to sulfide and sulfoxide, highlighting the electrochemical stability and potential for applications in electrochemical sensors or devices (Chambers, Maupin, & Liao, 1978).

Synthetic Chemistry : Studies demonstrate the use of tert-butylsulfonyl compounds in various synthetic methodologies. For instance, the use of tert-butylsulfonyl)acetylene in Diels-Alder chemistry shows its reactivity and applicability in the synthesis of complex organic compounds (Riera et al., 1990).

Organic Synthesis and Modification : The utility of similar tert-butylsulfonyl compounds in the synthesis of complex molecules like benzothiophenes and benzoselenophenes, via radical cyclization, illustrates their role in advanced organic synthesis (Xu et al., 2017).

Electropolymerization and Material Science : The formation of metallopolymer films from compounds containing tert-butylsulfonyl groups showcases their application in the creation of novel materials with specific electrochemical and photonic properties (Venkatanarayanan et al., 2008).

Propiedades

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCPUAZUQXIQNA-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)

![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)

![4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one](/img/structure/B2361818.png)

![4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2361822.png)